molecular formula C21H14BrN3O3S B2604510 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865181-36-8

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2604510
CAS No.: 865181-36-8
M. Wt: 468.33
InChI Key: HXXIOZLQPLQOBI-LNVKXUELSA-N
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Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H14BrN3O3S and its molecular weight is 468.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is part of a broader class of compounds that have been synthesized and characterized for various scientific purposes. For instance, Saeed & Rafique (2013) synthesized a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the importance of this class of compounds in chemical synthesis and potential applications in various fields. The structural characterization of these compounds, including their spectral data, is crucial for understanding their properties and potential applications (Saeed & Rafique, 2013).

Antimicrobial and Antifungal Properties

Compounds within this class have demonstrated potential in biological applications, particularly in antimicrobial and antifungal treatments. For instance, the work by Narayana et al. (2004) involved the synthesis of compounds with a similar structure, which were then tested for antifungal activity. This research provides valuable insights into the potential biological applications of these compounds in treating or managing microbial infections (Narayana et al., 2004).

Anti-arrhythmic and Antitumor Activities

Additionally, the broader class of these compounds has been explored for their therapeutic potential, including anti-arrhythmic and antitumor activities. The study by Abdel‐Aziz et al. (2009) demonstrated significant anti-arrhythmic activity in some newly synthesized compounds, emphasizing the potential of these compounds in medical applications, particularly in treating arrhythmias and other related conditions (Abdel‐Aziz et al., 2009).

Molecular Docking and Antimicrobial Evaluation

The importance of these compounds extends into the realm of computer-aided drug design, where molecular docking studies are conducted to predict the interactions between these compounds and biological targets. For instance, Anuse et al. (2019) conducted in-silico molecular docking studies alongside antimicrobial evaluations, demonstrating the multifaceted approach in understanding and applying these compounds in antimicrobial resistance and drug design (Anuse et al., 2019).

Novel Synthetic Methods and Applications

Moreover, the field continues to evolve with the development of novel synthetic methods and the exploration of new applications. The work of Abbas (2015) highlights the synthesis of new derivatives with potential biological activity, indicating ongoing research and interest in the capabilities and applications of these compounds (Abbas, 2015).

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O3S/c1-2-10-24-16-7-6-14(22)12-17(16)29-21(24)23-20(28)13-4-3-5-15(11-13)25-18(26)8-9-19(25)27/h1,3-7,11-12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXIOZLQPLQOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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